4-Methanesulfonyl-2-methylbutan-2-amine
Overview
Description
Scientific Research Applications
Enhancing New Particle Formation
Studies have shown that amines can significantly enhance methanesulfonic acid (MSA)-driven new particle formation (NPF), which is crucial for understanding atmospheric chemistry and climate impacts. For instance, the interaction between monoethanolamine (MEA) and MSA has been evaluated, highlighting the role of hydrogen bonding in enhancing NPF. This suggests the potential of methanesulfonyl compounds in atmospheric chemistry research and their interactions with amines for enhancing particle formation, which can affect cloud condensation nuclei and, ultimately, climate modeling (Shen et al., 2019).
Catalytic Hydrogenation of Amides
In the field of organic synthesis, methanesulfonic acid has been used as a catalyst for the hydrogenation of amides to amines, showcasing the role of methanesulfonyl compounds in facilitating chemical transformations. This process has implications for the synthesis of secondary and tertiary amines, potentially including the synthesis of compounds like "4-Methanesulfonyl-2-methylbutan-2-amine" itself (Coetzee et al., 2013).
Synthesis and Stereochemistry
Research on the synthesis of chiral nonracemic amines, involving methanesulfonyl intermediates, emphasizes the role of these compounds in the stereospecific introduction of amino functions. This area of study highlights the utility of methanesulfonyl compounds in the synthesis of complex, optically active molecules, which is fundamental for the development of pharmaceuticals and agrochemicals (Uenishi et al., 2004).
Atmospheric Chemistry and Aerosol Formation
The interaction between methanesulfonic acid and amines/ammonia has been investigated for its temperature dependence on particle formation. Such studies offer insights into how variations in atmospheric conditions influence the formation and behavior of aerosol particles, which are critical for understanding air quality and climate dynamics (Chen & Finlayson‐Pitts, 2017).
properties
IUPAC Name |
2-methyl-4-methylsulfonylbutan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO2S/c1-6(2,7)4-5-10(3,8)9/h4-5,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMENBDLFXMNVBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCS(=O)(=O)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methanesulfonyl-2-methylbutan-2-amine |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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